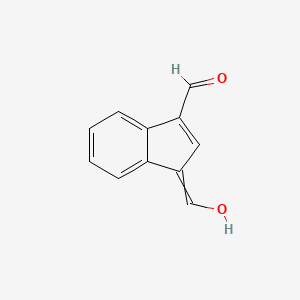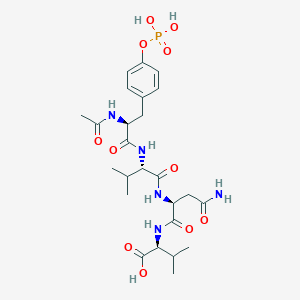
Ac-Tyr(PO3H2)-Val-Asn-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide that contains a phosphorylated tyrosine residue. This compound is of significant interest in biochemical research due to its potential role in signal transduction pathways and its ability to interact with specific protein domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine residue is introduced using a protected phosphotyrosine derivative. The general steps include:
Coupling: Amino acids are coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ac-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially affecting the phosphorylated tyrosine residue.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The phosphorylated tyrosine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiols.
科学的研究の応用
Ac-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein interactions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of Ac-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific protein domains, such as SH2 domains, which recognize phosphorylated tyrosine residues. This interaction can modulate signal transduction pathways by influencing protein-protein interactions and downstream signaling events.
類似化合物との比較
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another phosphorylated peptide that binds to SH2 domains.
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA: A variant with trifluoroacetic acid, used as an inhibitor for src SH3-SH2 interactions.
Uniqueness
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific amino acid sequence, which may confer distinct binding properties and biological activities compared to other phosphorylated peptides. Its ability to interact with specific protein domains makes it a valuable tool in studying signal transduction and protein interactions.
特性
CAS番号 |
195138-93-3 |
|---|---|
分子式 |
C25H38N5O11P |
分子量 |
615.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H38N5O11P/c1-12(2)20(24(35)28-18(11-19(26)32)23(34)30-21(13(3)4)25(36)37)29-22(33)17(27-14(5)31)10-15-6-8-16(9-7-15)41-42(38,39)40/h6-9,12-13,17-18,20-21H,10-11H2,1-5H3,(H2,26,32)(H,27,31)(H,28,35)(H,29,33)(H,30,34)(H,36,37)(H2,38,39,40)/t17-,18-,20-,21-/m0/s1 |
InChIキー |
ZNNJXRRFTDMWFZ-QIJZPMMNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)


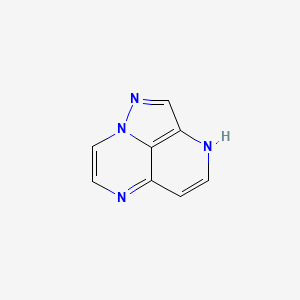
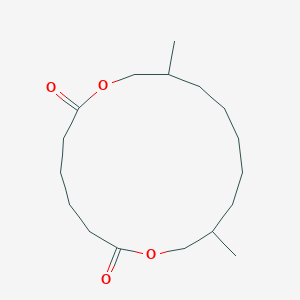

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
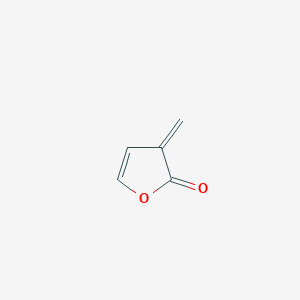

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
